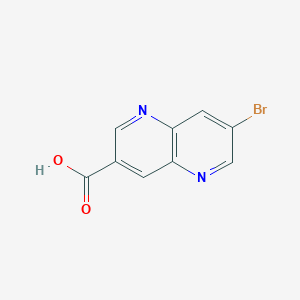![molecular formula C20H16ClN3O2S2 B2572042 3-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2320268-28-6](/img/structure/B2572042.png)
3-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a compound that has been studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor . It is part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .
Synthesis Analysis
These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
Molecular Structure Analysis
The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .
Chemical Reactions Analysis
The compound was tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .
Applications De Recherche Scientifique
Antimalarial Applications
Compounds related to sulfonamide derivatives have been synthesized and tested for their activity against Plasmodium falciparum, demonstrating significant antimalarial effects. For example, pyrazolopyridine-sulfonamide derivatives showed promising in vitro activity against chloroquine-resistant clones, indicating the potential of these compounds in developing new antimalarial therapies (Silva et al., 2016).
Anticonvulsant Properties
Sulfonamide derivatives incorporating a thiazole moiety have exhibited significant anticonvulsive effects in studies, abolishing tonic extensor phases and offering protection against convulsions, suggesting their application in anticonvulsant drug development (Farag et al., 2012).
Antimicrobial and Anti-HIV Activities
The synthesis of novel benzenesulfonamides bearing oxadiazole moieties has led to compounds with potent antimicrobial and anti-HIV activities. These findings support the potential use of sulfonamide derivatives in treating infections and HIV, contributing to the fight against these pervasive health threats (Iqbal et al., 2006).
Anticancer Applications
Research into sulfonamide derivatives has uncovered their potential as anticancer agents. Compounds have been identified with promising antiproliferative effects against various cancer cell lines, indicating their utility in cancer therapy (Küçükgüzel et al., 2013).
Enzyme Inhibition
Sulfonamide derivatives have been explored as inhibitors of human carbonic anhydrases, showing high affinity and selectivity for certain isozymes. This enzyme inhibition is crucial for developing treatments for conditions like glaucoma, epilepsy, and certain cancers, underscoring the compounds' therapeutic relevance (Balandis et al., 2020).
Propriétés
IUPAC Name |
3-chloro-2-methyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S2/c1-12-11-14(19-23-17-6-4-10-22-20(17)27-19)8-9-16(12)24-28(25,26)18-7-3-5-15(21)13(18)2/h3-11,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXCOEKPWYRWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

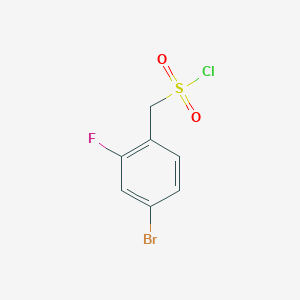
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2571961.png)
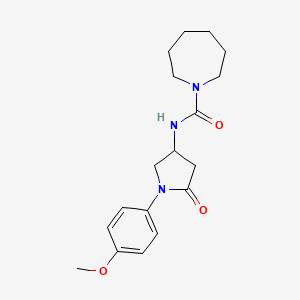
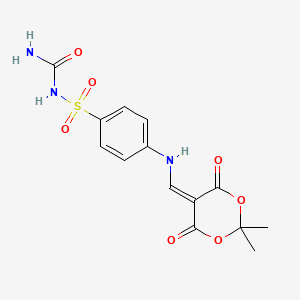
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate](/img/structure/B2571965.png)
![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)
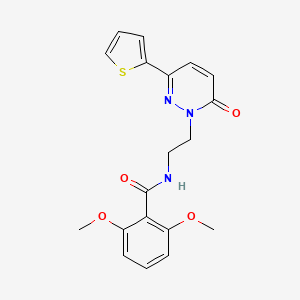
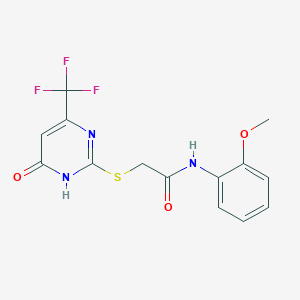
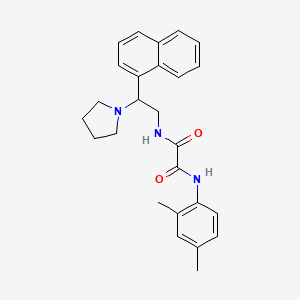
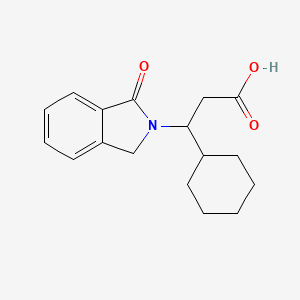
![N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide](/img/structure/B2571976.png)
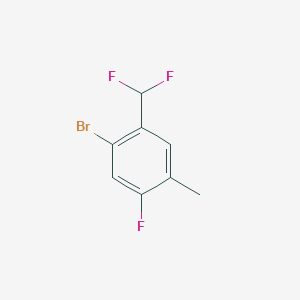
![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine](/img/structure/B2571979.png)
